1-(Difluoromethyl)naphthalene-2-carbonyl chloride
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Overview
Description
1-(Difluoromethyl)naphthalene-2-carbonyl chloride is a chemical compound with the molecular formula C12H7ClF2O and a molecular weight of 240.63 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a naphthalene ring, which is further bonded to a carbonyl chloride group . It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-(difluoromethyl)naphthalene with thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 1-(Difluoromethyl)naphthalene-2-carbonyl chloride may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)naphthalene-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to form 1-(difluoromethyl)naphthalene-2-carboxylic acid or its derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives, although this is less common.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the formation of the carbonyl chloride group.
Nucleophiles (e.g., amines, alcohols, thiols): Used in substitution reactions to form various derivatives.
Reducing Agents (e.g., lithium aluminum hydride, LAH): Used in reduction reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions.
Carboxylic Acid Derivatives: Formed through reduction reactions.
Scientific Research Applications
1-(Difluoromethyl)naphthalene-2-carbonyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)naphthalene-2-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The difluoromethyl group can influence the electronic properties of the compound, affecting its reactivity and interactions with molecular targets . The carbonyl chloride group is highly reactive, making it a useful intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)naphthalene-2-carbonyl chloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Chloromethyl)naphthalene-2-carbonyl chloride: Contains a chloromethyl group instead of a difluoromethyl group.
1-(Methyl)naphthalene-2-carbonyl chloride: Contains a methyl group instead of a difluoromethyl group.
Uniqueness
1-(Difluoromethyl)naphthalene-2-carbonyl chloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific chemical and biological activities .
Properties
Molecular Formula |
C12H7ClF2O |
---|---|
Molecular Weight |
240.63 g/mol |
IUPAC Name |
1-(difluoromethyl)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C12H7ClF2O/c13-11(16)9-6-5-7-3-1-2-4-8(7)10(9)12(14)15/h1-6,12H |
InChI Key |
NKTXLMBPZDTCBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)F)C(=O)Cl |
Origin of Product |
United States |
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